molecular formula C16H22O B12590233 5-Ethyl-4-phenyloct-5-en-2-one CAS No. 649766-42-7

5-Ethyl-4-phenyloct-5-en-2-one

Cat. No.: B12590233
CAS No.: 649766-42-7
M. Wt: 230.34 g/mol
InChI Key: XDTOWEKYKIBJBG-UHFFFAOYSA-N
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Description

5-Ethyl-4-phenyloct-5-en-2-one is an organic compound with the molecular formula C16H22O It is characterized by the presence of an ethyl group, a phenyl group, and an octenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-phenyloct-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 4-phenylbutanal and 2-ethylhexanal in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The product is then purified through distillation or chromatography techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-phenyloct-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, concentrated nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, sulfo, or halo derivatives of the phenyl group.

Scientific Research Applications

5-Ethyl-4-phenyloct-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-phenyloct-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylbutanal
  • 2-Ethylhexanal
  • 4-Phenyl-2-butanone

Uniqueness

5-Ethyl-4-phenyloct-5-en-2-one is unique due to its combination of an ethyl group, a phenyl group, and an octenone structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

649766-42-7

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

5-ethyl-4-phenyloct-5-en-2-one

InChI

InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3

InChI Key

XDTOWEKYKIBJBG-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

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